molecular formula C14H24N2O3 B1668986 Ciclopirox olamine CAS No. 41621-49-2

Ciclopirox olamine

Katalognummer: B1668986
CAS-Nummer: 41621-49-2
Molekulargewicht: 268.35 g/mol
InChI-Schlüssel: MBRHNTMUYWQHMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Ciclopirox olamine is synthesized by reacting 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone with 2-aminoethanol. The reaction involves heating the mixture to facilitate the formation of the olamine salt .

Industrial Production Methods: : In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes the use of specific solvents and reagents to optimize the reaction and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .

Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .

Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Ciclopirox olamine is primarily used topically to treat various fungal infections. Its applications include:

  • Tinea Pedis (Athlete's Foot) : this compound cream has shown significant efficacy in treating tinea pedis compared to vehicle creams and other antifungals like clotrimazole. In clinical studies, it demonstrated superior clinical and mycological cure rates (P < 0.001) .
  • Tinea Cruris and Tinea Corporis : The cream formulation is effective against tinea cruris and tinea corporis, with studies indicating that this compound provides better outcomes than placebo and comparable results to other antifungals .
  • Onychomycosis (Nail Fungus) : Ciclopirox nail lacquer is commonly used for treating onychomycosis, showing promising results in both clinical trials and real-world settings .
  • Seborrheic Dermatitis : this compound shampoo has been utilized for the treatment and prophylaxis of seborrheic dermatitis, demonstrating safety and efficacy over extended use .
  • Pityriasis Versicolor : The compound is also indicated for the treatment of pityriasis versicolor, a fungal skin condition characterized by discolored patches on the skin .

Tinea Nigra Palmaris Treatment

A case study reported a 48-year-old woman with tinea nigra palmaris who was treated with this compound gel (0.77%) applied twice daily for three days. The lesion resolved completely within this short treatment period, highlighting the rapid effectiveness of this compound in specific dermatological conditions .

Efficacy in Tinea Pedis

In a multicenter study involving 300 patients with tinea pedis, this compound cream was found to be significantly more effective than its vehicle control. Clinical evaluations showed that patients treated with ciclopirox had higher mycological cure rates compared to those receiving clotrimazole .

Comparative Efficacy Table

ConditionTreatment FormulationEfficacy Comparison
Tinea PedisThis compound CreamSuperior to vehicle; comparable to clotrimazole
Tinea CrurisThis compound CreamEffective; better response rates than vehicle
OnychomycosisCiclopirox Nail LacquerEffective in clinical trials
Seborrheic DermatitisCiclopirox ShampooSafe and well-tolerated over 12 weeks
Pityriasis VersicolorThis compound CreamEffective in clearing skin discoloration

Biologische Aktivität

Ciclopirox olamine (CPO) is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatophytic infections. Its biological activity extends beyond antifungal properties, showing potential in various therapeutic areas, including oncology. This article explores the diverse biological activities of this compound, supported by clinical studies, pharmacological data, and case reports.

This compound exhibits its antifungal activity through multiple mechanisms:

  • Iron Chelation : CPO acts as an intracellular iron chelator, disrupting iron-dependent processes essential for fungal growth and survival. This mechanism is particularly effective against a range of fungi, including Candida and Aspergillus species .
  • Inhibition of Enzymatic Activity : The compound inhibits several enzymes involved in fungal metabolism, leading to cell death. It has been shown to affect the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Anticancer Properties : Recent studies suggest that CPO can induce apoptosis in cancer cells by repressing survivin expression and altering cellular metabolism. This has been observed in hematological malignancies where CPO demonstrated anticancer activity in vitro and in vivo .

Antifungal Efficacy

This compound has been extensively studied for its efficacy against dermatophytic infections:

  • Tinea Pedis Treatment : In two multicenter, double-blind studies, this compound cream (1%) was compared with its vehicle and clotrimazole cream (1%). Results indicated that this compound was significantly more effective than both the vehicle (P < 0.001) and clotrimazole (P < 0.05) in achieving clinical and mycological cures .
    Study ParameterThis compoundClotrimazoleVehicle
    Clinical Cure Rate (%)75%60%30%
    Mycological Cure Rate (%)70%55%25%
  • Rapid Resolution of Tinea Nigra : A case study reported complete resolution of tinea nigra palmaris after just three days of treatment with this compound gel (0.77%), showcasing its rapid action against superficial fungal infections .

Anticancer Activity

A phase I clinical trial evaluated the oral formulation of this compound in patients with advanced hematologic malignancies. Key findings included:

  • Dosing Regimen : Patients received doses ranging from 5 to 80 mg/m² once daily for five days in 21-day cycles. The study highlighted a dose-dependent response with significant biological activity observed at doses greater than 10 mg/m² .
  • Pharmacokinetics : CPO was rapidly absorbed with a short half-life. Notably, the plasma concentrations of an inactive metabolite were higher than those of the parent compound, indicating complex metabolic pathways .

Case Studies

  • Oral this compound in Hematologic Malignancies :
    • A trial involving 23 patients showed promising results with some experiencing hematologic improvement. The study underscored the need for further optimization of dosing regimens due to gastrointestinal toxicities observed at higher doses .
  • Comparative Effectiveness Study :
    • A study comparing this compound cream with luliconazole found that CPO was effective when used alongside systemic itraconazole therapy for dermatophytosis, achieving high cure rates and demonstrating safety .

Eigenschaften

IUPAC Name

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHNTMUYWQHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045583
Record name Ciclopirox olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41621-49-2
Record name Ciclopirox olamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41621-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ciclopirox olamine [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciclopirox olamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciclopirox olamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciclopirox olamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CICLOPIROX OLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ciclopirox olamine
Reactant of Route 2
Ciclopirox olamine
Reactant of Route 3
Ciclopirox olamine
Reactant of Route 4
Reactant of Route 4
Ciclopirox olamine
Reactant of Route 5
Ciclopirox olamine
Reactant of Route 6
Ciclopirox olamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.